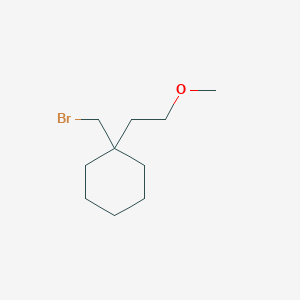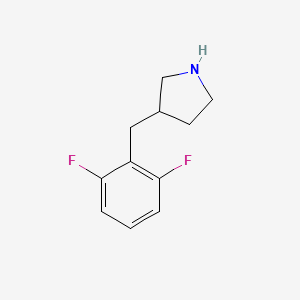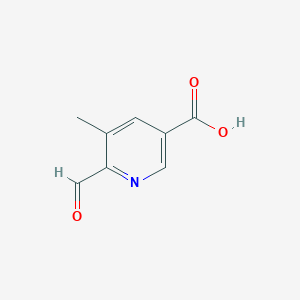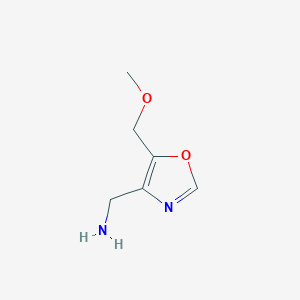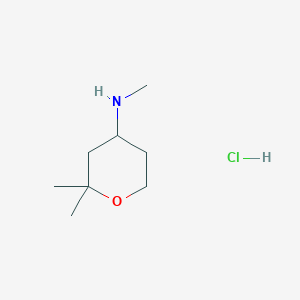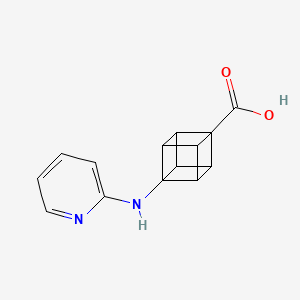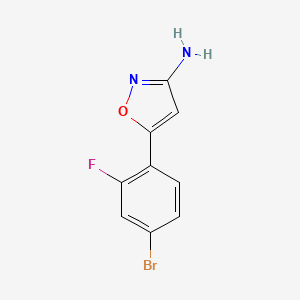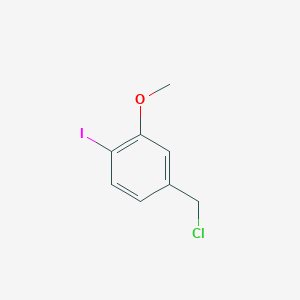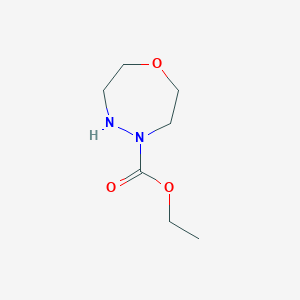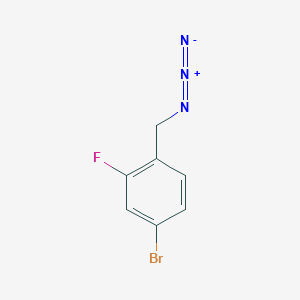
1-(Azidomethyl)-4-bromo-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azidomethyl)-4-bromo-2-fluorobenzene is an organic compound characterized by the presence of azide, bromine, and fluorine substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-bromo-2-fluorobenzene can be synthesized through a multi-step process:
Bromination: The starting material, 2-fluorotoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-fluorotoluene.
Azidation: The bromomethyl group is then converted to an azidomethyl group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach involves optimizing the above synthetic routes for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(Azidomethyl)-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) catalysts and alkyne reagents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate.
Major Products:
Triazoles: From azide-alkyne cycloaddition.
Amines: From reduction of the azide group.
Biaryl Compounds: From cross-coupling reactions.
科学的研究の応用
1-(Azidomethyl)-4-bromo-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via click chemistry and cross-coupling reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
作用機序
The compound’s reactivity is primarily driven by the azide and bromine substituents:
Azide Group: Participates in cycloaddition reactions, forming stable triazole rings. This is facilitated by the electron-withdrawing nature of the fluorine and bromine atoms, which activate the azide group.
Bromine Atom: Acts as a leaving group in nucleophilic substitution and cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
1-(Azidomethyl)-2-fluorobenzene: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromo-2-fluorobenzyl azide: Similar structure but with variations in the position of the azide group.
1-(Azidomethyl)-4-chloro-2-fluorobenzene:
Uniqueness: 1-(Azidomethyl)-4-bromo-2-fluorobenzene is unique due to the combination of azide, bromine, and fluorine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H5BrFN3 |
|---|---|
分子量 |
230.04 g/mol |
IUPAC名 |
1-(azidomethyl)-4-bromo-2-fluorobenzene |
InChI |
InChI=1S/C7H5BrFN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 |
InChIキー |
PLEZGHVRLOYFRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)F)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



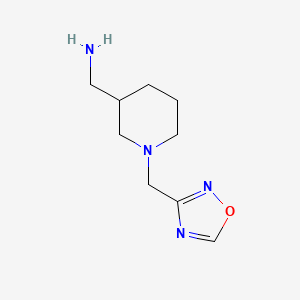
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
